2-Chloroquinolin-4-ol

Overview

Description

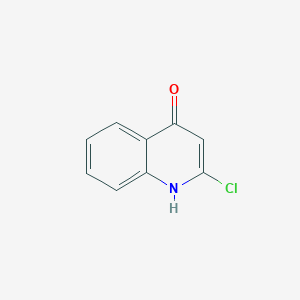

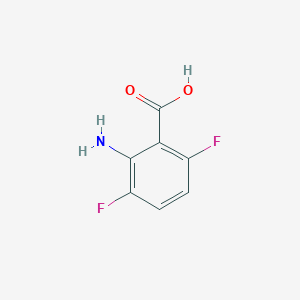

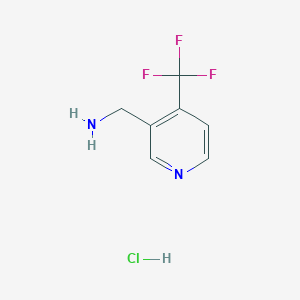

2-Chloroquinolin-4-ol is a chemical compound with the molecular formula C9H6ClNO. It is also known by other names such as 2-Chloro-4-hydroxyquinoline and 2-Chloroquinolin-4 (1H)-one . The molecular weight of this compound is 179.60 g/mol .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=O)C=C(N2)Cl . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, quinoline derivatives are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer effects .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.60 g/mol, an XLogP3-AA of 2.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 29.1 Ų and a complexity of 237 .Scientific Research Applications

Synthesis and Chemical Properties

Recent research has explored the synthesis and reactions of 2-chloroquinolin-4-ol and its analogs. One study focused on the chemistry of 2-chloroquinoline-3-carbaldehyde, a related compound, discussing its synthesis and the biological evaluation of its derivatives (Hamama et al., 2018). Another work described the synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, which showed potential as antibacterial agents (Balaji et al., 2013).

Antituberculosis Activity

This compound derivatives have been examined for their antituberculosis activity. A study on new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols revealed significant antituberculosis activity (Omel’kov et al., 2019). Additionally, the in vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis demonstrated good antituberculosis activity (Hongmanee et al., 2006).

Cancer Therapy

Studies have indicated the potential of chloroquine and its analogs in cancer therapy. Chloroquine, a 4-aminoquinoline derivative, has been researched for its ability to enhance the efficacy of cancer therapies (Solomon & Lee, 2009). Another study dissected the pharmacological effects of chloroquine in cancer treatment, focusing on its interference with inflammatory signaling pathways (Varışlı, Cen, & Vlahopoulos, 2019).

Antiviral Research

Chloroquine and its derivatives have also been investigated for their antiviral properties. A study on chloroquine's effects on viral infections highlighted its potential against various viruses, including those causing HIV and severe acute respiratory syndrome (Savarino et al., 2003). Additionally, computational studies have assessed chloroquine metabolites as potential candidates for treating coronavirus (COVID-19) (Vaidya & Vyas, 2020).

Safety and Hazards

The safety information for 2-Chloroquinolin-4-ol indicates that it should be stored in a sealed, dry environment at room temperature . The compound is associated with hazard statements H302, H315, and H319, indicating that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

Mechanism of Action

Target of Action

2-Chloroquinolin-4-ol is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives have been found to exhibit a broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties . .

Mode of Action

Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

One study suggests that a compound similar to this compound might interact with the pi3k/akt/mtor pathway proteins, which play a role in multiple cancers by regulating apoptosis and cell proliferation .

Pharmacokinetics

One source suggests that quinoline derivatives generally have high gi absorption and are bbb permeant .

Result of Action

Quinoline derivatives are known for their broad-spectrum biological activities, including antimicrobial, antimalarial, and anticancer properties .

Action Environment

It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including temperature and the presence of certain catalysts .

Biochemical Analysis

Biochemical Properties

2-Chloroquinolin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of various xenobiotics . Additionally, this compound has shown potential interactions with other biomolecules, such as DNA and RNA, affecting their synthesis and function .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated cytotoxic effects, leading to cell death . This compound also affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it inhibits the enzyme squalene epoxidase, which is essential for sterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to cell death. Additionally, this compound can induce changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anticancer or antifungal activity . At high doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can affect metabolic flux and alter metabolite levels in cells. Additionally, this compound can be metabolized into different products, which may have distinct biological activities .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can cross the blood-brain barrier, indicating its potential effects on the central nervous system . The compound’s distribution within tissues can influence its localization and accumulation, affecting its overall activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, influencing its biological effects .

Properties

IUPAC Name |

2-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFLMSYIISDCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50593033 | |

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771555-21-6 | |

| Record name | 2-Chloroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50593033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3,5-Dichlorophenyl)Phenyl]Methylamine Hydrochloride](/img/structure/B1356796.png)

![(4-[4-(Trifluoromethyl)phenyl]phenyl)methylamine hydrochloride](/img/structure/B1356798.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hcl](/img/structure/B1356799.png)

![[4-(2-Chlorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1356800.png)

![N-[(1-propylpiperidin-2-yl)methyl]propan-1-amine](/img/structure/B1356808.png)